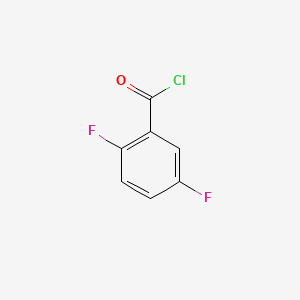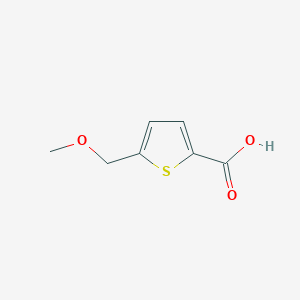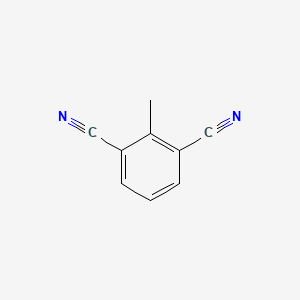
(4-Pyridin-2-YL-phenyl)-acetic acid
概述
描述
(4-Pyridin-2-YL-phenyl)-acetic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-2-YL-phenyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromopyridine and phenylacetic acid.
Suzuki-Miyaura Coupling: The 4-bromopyridine undergoes a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 4-phenylpyridine intermediate.
Acylation: The 4-phenylpyridine intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Pyridin-2-YL-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
(4-Pyridin-2-YL-phenyl)-acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials, including polymers and dendrimers, for various industrial applications.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Chemical Biology: The compound is utilized in the design of chemical probes for investigating cellular processes and molecular interactions.
作用机制
The mechanism of action of (4-Pyridin-2-YL-phenyl)-acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pyridine and phenyl groups facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
(4-Pyridin-3-YL-phenyl)-acetic acid: Similar structure but with the pyridine ring attached at the 3-position.
(4-Pyridin-4-YL-phenyl)-acetic acid: Pyridine ring attached at the 4-position.
(4-Pyridin-2-YL-phenyl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
(4-Pyridin-2-YL-phenyl)-acetic acid is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and binding properties. This positioning allows for distinct interactions with molecular targets, making it valuable in the design of specialized compounds for research and industrial applications.
属性
IUPAC Name |
2-(4-pyridin-2-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUORDXNFURBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333426 | |
| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-67-7 | |
| Record name | (4-PYRIDIN-2-YL-PHENYL)-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
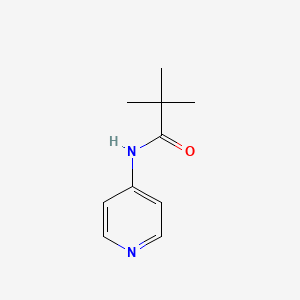
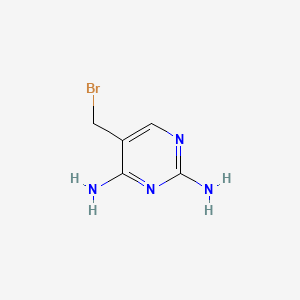

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
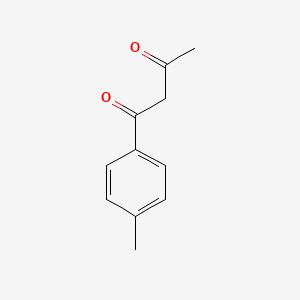
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
